Hidrocloruro de BX471

Descripción general

Descripción

Synthesis Analysis

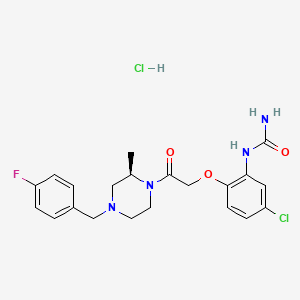

BX471 was identified through high capacity screening and subsequent chemical optimization, as a potent, selective, and orally active antagonist of CCR1. Its synthesis involves the creation of R-N-[5-chloro-2-[2-[4-[(4-fluorophenyl)methyl]-2-methyl-1-piperazinyl]-2-oxoethoxy]phenyl]urea hydrochloric acid salt. This compound was found to displace CCR1 ligands like macrophage inflammatory protein-1α (MIP-1α), RANTES, and monocyte chemotactic protein-3 (MCP-3) with high affinity, demonstrating its potent antagonistic activity (Liang et al., 2000).

Molecular Structure Analysis

While specific details on the molecular structure of BX471 hydrochloride were not directly found, the general structure as described in the synthesis process suggests a complex molecule designed to specifically target and inhibit CCR1 activity. Its high affinity for CCR1 is indicative of a molecular structure that effectively mimics or competes with natural ligands of the receptor, thus inhibiting the receptor's normal function.

Chemical Reactions and Properties

BX471 hydrochloride's chemical reactivity and properties, particularly in biological systems, include its ability to effectively block CCR1-mediated responses. This includes inhibition of calcium mobilization, extracellular acidification rate increases, CD11b expression, and leukocyte migration, demonstrating its broad impact on cellular functions mediated by CCR1 activation. Its selectivity for CCR1 over 28 other G-protein-coupled receptors highlights its specific chemical interactions and functional specificity (Liang et al., 2000).

Aplicaciones Científicas De Investigación

Agente neuroprotector en la enfermedad de Parkinson

El hidrocloruro de BX471 ha sido estudiado por sus propiedades neuroprotectoras, particularmente en el contexto de la enfermedad de Parkinson (EP). Actúa como antagonista del receptor de quimiocina C-C tipo 1 (CCR1), que desempeña un papel significativo en la neuroinflamación, un factor clave en la progresión de la EP. En un modelo de ratón de degeneración nigroestriatal inducida por MPTP, el tratamiento con this compound redujo el estado neuroinflamatorio al regular la activación glial, la vía NF-κB, las enzimas proinflamatorias y la sobreexpresión de citocinas .

Agente terapéutico para la rinitis alérgica

En el campo de la inmunología, el this compound ha demostrado ser prometedor como agente terapéutico para la rinitis alérgica (RA). Suprime la inflamación al bloquear los ligandos primarios de CCR1, lo que lleva a una reducción de las citocinas Th2 y la infiltración de células inflamatorias en los tejidos nasales. En un modelo de ratón de RA inducida por ovalbúmina, el this compound alivió significativamente los síntomas y disminuyó los factores proinflamatorios nasales .

Efectos antiinflamatorios en la sepsis

El papel del this compound como agente antiinflamatorio se ha explorado en el contexto de la sepsis. Es un potente antagonista no peptídico de CCR1 que se ha evaluado para el tratamiento profiláctico y terapéutico en la sepsis inducida por ligadura y punción cecal en ratones. Los efectos del compuesto en los mecanismos subyacentes de la sepsis son un área de investigación activa .

Modulación de la infiltración de células inmunitarias

La capacidad del compuesto para modular la infiltración de células inmunitarias lo convierte en un candidato para estudios adicionales en diversas afecciones inflamatorias y autoinmunitarias. Al antagonizar CCR1, el this compound puede reducir la infiltración de células inmunitarias, incluidas las células cebadas y la activación de los linfocitos T, que a menudo están implicadas en la patogenia de los trastornos autoinmunitarios .

Control de los mecanismos neuroinmunitarios

El impacto del this compound en los mecanismos neuroinmunitarios es particularmente relevante en las enfermedades neurodegenerativas. Su acción antagonista sobre CCR1 puede ayudar a controlar los mecanismos neuroinmunitarios y neuroinflamatorios que contribuyen a enfermedades como la EP, abriendo potencialmente nuevas vías para la inmunoterapia .

Regulación de las enzimas y citocinas proinflamatorias

La influencia del compuesto en las enzimas y citocinas proinflamatorias tiene implicaciones terapéuticas. Al bloquear CCR1, el this compound puede disminuir la sobreexpresión de estos mediadores inflamatorios, que están involucrados en la fisiopatología de diversas enfermedades inflamatorias .

Potencial en el desarrollo de inmunoterapia

Dados sus diversos efectos inmunomoduladores, el this compound tiene potencial en el desarrollo de nuevas inmunoterapias. Orientación a CCR1 podría ser una estrategia valiosa para crear tratamientos para afecciones donde la inflamación juega un papel central .

Impacto en las células T reguladoras

El efecto del this compound en las células T reguladoras (Treg) es otra área de interés. Las células Treg juegan un papel crucial en el mantenimiento de la tolerancia inmunitaria y la prevención de las respuestas autoinmunitarias. El tratamiento con this compound se ha asociado con una regulación al alza de las células Treg, lo que podría tener implicaciones significativas para el tratamiento de las enfermedades alérgicas y autoinmunitarias .

Mecanismo De Acción

Target of Action

BX471 hydrochloride is a potent, selective non-peptide antagonist that primarily targets the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein-coupled receptor that plays a crucial role in the recruitment and activation of leukocytes, a type of white blood cell involved in the immune response .

Mode of Action

BX471 hydrochloride interacts with its target, CCR1, by displacing the endogenous CCR1 ligands MIP-1a, RANTES, and MCP-3 . This displacement inhibits a number of CCR1-mediated effects in leukocytes, including calcium mobilization and migration . The compound exhibits a Ki of 1 nM for human CCR1, indicating a high affinity for this receptor .

Biochemical Pathways

The action of BX471 hydrochloride affects several biochemical pathways. By blocking CCR1, it downregulates the mRNA expression of ICAM-1, P-selectin, and E-selectin . These molecules play key roles in leukocyte recruitment and adhesion, which are critical steps in the inflammatory response. Furthermore, BX471 hydrochloride inhibits the TNF-α activated NF-kB pathway, leading to a decrease in Th2 cytokines, IL-1β, VCAM-1, GM-CSF, RANTES, and MIP-1α expression levels .

Pharmacokinetics

In animal studies, BX471 has shown a bioavailability of 60% in dogs when administered either orally or intravenously .

Result of Action

The action of BX471 hydrochloride results in a variety of molecular and cellular effects. It significantly reduces inflammatory responses in conditions such as sepsis and allergic rhinitis . This is achieved by inhibiting eosinophil recruitment, suppressing the production of proinflammatory mediators, and upregulating T regulatory cells . In addition, it prevents monocyte recruitment in inflammation sites in rheumatoid arthritis patients .

Safety and Hazards

Propiedades

IUPAC Name |

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3.ClH/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29;/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29);1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCNQBAWUHKLS-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183019 | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288262-96-4 | |

| Record name | BX 471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288262964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX 471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BX-471 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L350B5LO1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

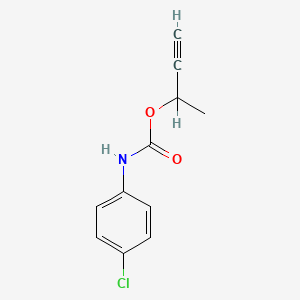

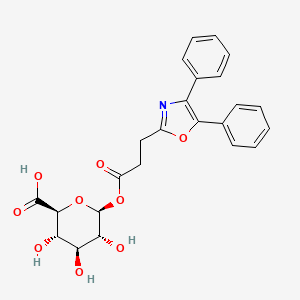

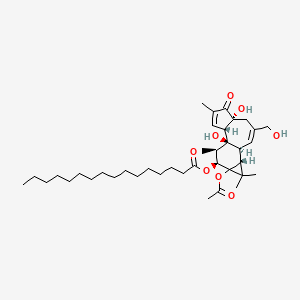

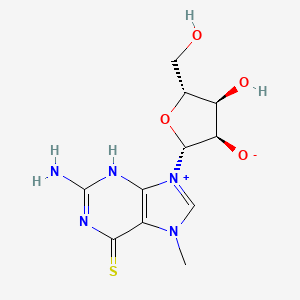

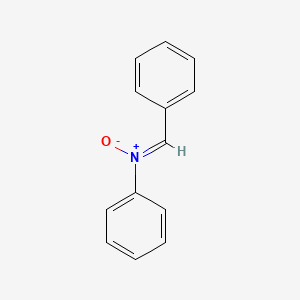

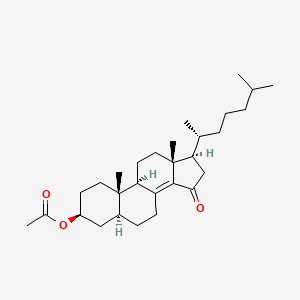

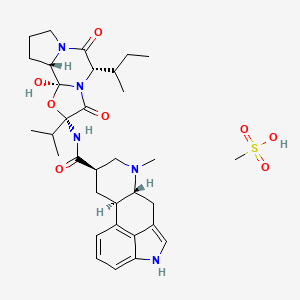

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.